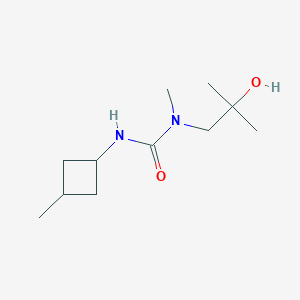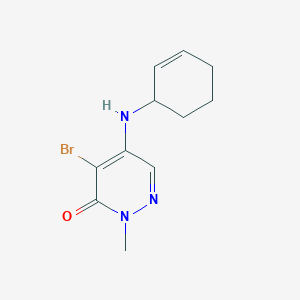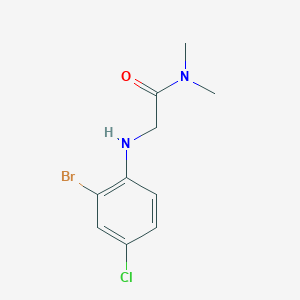![molecular formula C17H20N2O4 B7630497 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)
1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea, also known as BFAU, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of cyclic nucleotide phosphodiesterases (PDEs). PDEs are a family of enzymes that regulate the intracellular levels of cyclic nucleotides, which play crucial roles in various physiological processes, including cell proliferation, differentiation, and signaling.
Mécanisme D'action
1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea selectively inhibits the activity of PDEs by binding to the catalytic site of the enzyme. PDEs hydrolyze cyclic nucleotides, such as cyclic AMP and cyclic GMP, to their inactive forms. By inhibiting PDEs, 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can increase the intracellular levels of cyclic nucleotides, which can activate various downstream signaling pathways. The exact mechanism of action of 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea is still under investigation, but it is believed to involve the stabilization of the PDE-cyclic nucleotide complex.
Biochemical and Physiological Effects
1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has been shown to have various biochemical and physiological effects. In cancer cells, 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can inhibit cell proliferation and induce apoptosis by modulating the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In cardiovascular diseases, 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can improve cardiac function by increasing the contractility of cardiac muscle cells. In neurological disorders, 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can modulate synaptic transmission and improve memory function.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can selectively inhibit the activity of PDEs, which makes it a useful tool for studying the role of cyclic nucleotides in various physiological processes. 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea is also relatively stable and can be easily synthesized in the lab. However, 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and make it difficult to administer in vivo. 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can also have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea in scientific research. One direction is to develop more potent and selective PDE inhibitors based on the structure of 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea. Another direction is to investigate the role of PDEs in various diseases and to identify new therapeutic targets for PDE inhibitors. Additionally, the development of new drug delivery systems for 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can improve its bioavailability and efficacy in vivo. Finally, the use of 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea in combination with other drugs can lead to synergistic effects and improve therapeutic outcomes in various diseases.
Méthodes De Synthèse
The synthesis of 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea involves the reaction of 1,1-bis(furan-2-ylmethyl)urea with 7-oxabicyclo[2.2.1]hept-2-ene in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder cycloaddition reaction, followed by a dehydration step to form the final product. The yield of 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can be improved by using a high boiling solvent and a low reaction temperature.
Applications De Recherche Scientifique
1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has been widely used in scientific research as a tool to selectively inhibit the activity of PDEs. PDEs are involved in the regulation of various physiological processes, and their dysregulation has been implicated in numerous diseases, including cancer, cardiovascular diseases, and neurological disorders. By inhibiting the activity of PDEs, 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can modulate the intracellular levels of cyclic nucleotides, which can lead to various biological effects.
Propriétés
IUPAC Name |
1,1-bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-17(18-15-9-12-5-6-16(15)23-12)19(10-13-3-1-7-21-13)11-14-4-2-8-22-14/h1-4,7-8,12,15-16H,5-6,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISOXBJEUWCPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)NC(=O)N(CC3=CC=CO3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide](/img/structure/B7630420.png)
![4-[(7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630428.png)
![2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7630436.png)

![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)
![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)
![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)

![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)


![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)

